Cas no 104155-89-7 (10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione,7-ethyl-7-hydroxy-)

10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione,7-ethyl-7-hydroxy- structure
104155-89-7 structure
Nome del prodotto:10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione,7-ethyl-7-hydroxy-
Numero CAS:104155-89-7
MF:C21H16N2O6
MW:392.361545562744
CID:179765
PubChem ID:72403

10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione,7-ethyl-7-hydroxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • 10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione,7-ethyl-7-hydroxy-
    • 10,11-methylenedioxy-20-camptothecin
    • 10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione,7-ethyl-7...
    • Mdo-cpt
    • (7S)-7-ethyl-7-hydroxy-10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione
    • 10,11-Methylenedioxy-20-(RS)-camptothecin
    • 10H-1,3-Dioxolo(4,5-g)pyrano(3',4':6,7)indolizino(1,2-b)quinoline-8,11(7H,13H)-dione, 7-ethyl-7-hydroxy-, (+-)-
    • NSC 634724
    • CHEMBL307794
    • (S)-7-ethyl-7-hydroxy-10,13-dihydro-11H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H)-dione
    • 10,11-Methylenedioxycamptothecin
    • SCHEMBL18296600
    • NCI60_011589
    • 10H-1,3-Dioxolo(4,5-g)pyrano(3',4':6,7)indolizino(1,2-b)quinoline-8,11(7H,13H)-dione, 7-ethyl-7-hydroxy-, (7S)-
    • 10,11-Methylenedioxy-20S-camptothecin
    • 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione
    • NSC634724
    • DTXSID20908832
    • A935094
    • WLZ3810
    • HY-12486
    • (7S)-7-ethyl-7-hydroxy-8,10,11,13-tetrahydro-7H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11-dione
    • MS-26554
    • CS-0011782
    • 10,11-(Methylenedioxy)-20(S)-camptothecin
    • RPFYDENHBPRCTN-NRFANRHFSA-N
    • NSC-634724
    • 10H-1,3-Dioxolo(4,5-g)pyrano(3,4:6,7)indolizino(1,2-b)quinoline-8,11(7H,13H)-dione, 7-ethyl-7-hydroxy-, (7S)-
    • 10,11-CH2O2-Camptothecin
    • Q27076760
    • 135415-73-5
    • 10H-1,5-g]pyrano[3',4':6,7]indolizino[1,2-b] quinoline-8,11(7H,12H)-dione, 7-ethyl-7-hydroxy-, (S)-
    • 104155-89-7
    • (S)-7-Ethyl-7-hydroxy-7H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(10H,13H)-dione
    • 7-ethyl-7-hydroxy-(7S)-7,8,11,13-tetrahydro-10H-[1,3]dioxolo[4,5-g]pyrano[3'',4'':6,7]indolizino[1,2-b]quinoline-8,11-dione
    • EX-A4324
    • 7-ethyl-7-hydroxy-(7S)-7,8,11,13-tetrahydro-10H-[1,3]dioxolo[5,4-g]pyrano[3'''',4'''':6,7]indolizino[1,2-b]quinoline-8,11-dione
    • compound 5z [PMID: 8410981]
    • BDBM50036133
    • FL118
    • GTPL8893
    • (5S)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione
    • 10,11-Methylenedioxy-camptothecin
    • DA-59824
    • G61181
    • Inchi: InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1
    • Chiave InChI: RPFYDENHBPRCTN-NRFANRHFSA-N
    • Sorrisi: CC[C@]1(C(=O)OCC2C(N3CC4=CC5C=C6OCOC6=CC=5N=C4C3=CC1=2)=O)O

Proprietà calcolate

  • Massa esatta: 392.10088
  • Massa monoisotopica: 392.100836
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 1
  • Complessità: 852
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 98.2
  • XLogP3: 0.8

Proprietà sperimentali

  • Densità: 1.64
  • Punto di ebollizione: 812.1°Cat760mmHg
  • Punto di infiammabilità: 445°C
  • Indice di rifrazione: 1.773
  • PSA: 98.19
  • LogP: 1.80830
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.